molecular formula C18H16N2O5 B2393718 Ethyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate CAS No. 866050-46-6

Ethyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate

Cat. No.: B2393718
CAS No.: 866050-46-6
M. Wt: 340.335
InChI Key: ZDUGGZIBFCIFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate (CAS: 866050-46-6) is a nitro-substituted tetrahydroquinoline derivative with the molecular formula C₁₈H₁₆N₂O₅ and a molecular weight of 340.33 g/mol . The compound features a 3-nitrophenyl group at position 2 and an ethyl ester at position 4 of the partially saturated quinoline core. Its synthesis likely involves Hantzsch-like cyclization or multi-step condensation reactions, as inferred from related methodologies in tetrahydroquinoline chemistry .

Properties

IUPAC Name

ethyl 2-(3-nitrophenyl)-5-oxo-7,8-dihydro-6H-quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-2-25-18(22)13-10-15(11-5-3-6-12(9-11)20(23)24)19-14-7-4-8-16(21)17(13)14/h3,5-6,9-10H,2,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUGGZIBFCIFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C(=O)CCC2)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroquinoline derivatives.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of aminoquinoline derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, resulting in the formation of different ester or amide derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, such as nitro, amino, and ester groups. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

Medicinal Chemistry

Quinoline derivatives are extensively researched for their potential therapeutic applications:

  • Antimicrobial Activity : Ethyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate has shown promising antimicrobial properties against various pathogens, including bacteria and fungi. Studies indicate that modifications in the quinoline structure can enhance its efficacy against resistant strains .
  • Anticancer Properties : Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, making it a candidate for further development as an anticancer agent . The mechanism of action involves interaction with specific cellular targets that can induce apoptosis in cancer cells.

Biological Applications

The compound's biological activities extend beyond antimicrobial and anticancer effects:

  • Antiviral Properties : Some studies suggest that quinoline derivatives can inhibit viral replication processes, contributing to their potential use in antiviral therapies.
  • Mechanism of Action : The nitrophenyl group may participate in redox reactions that affect cellular processes, while the quinoline core can interact with enzymes and receptors to modulate their activity .

Industrial Applications

This compound is also utilized in various industrial applications:

  • Dyes and Pigments : Due to its unique chemical structure, this compound is explored for use in developing dyes and pigments.

Case Studies

StudyFocusFindings
Garudacharia et al., 2024Antimicrobial ActivityDemonstrated significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa with low MIC values .
RSC AdvancesAnticancer EffectsReported cytotoxic effects on multiple cancer cell lines; suggested pathways for apoptosis induction .
PMC ArticleSynthesis MethodsOutlined efficient synthetic routes for quinoline derivatives with enhanced biological activity .

Mechanism of Action

The mechanism of action of ethyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, affecting cellular processes. Additionally, the quinoline core can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula MW (g/mol) Notable Features
Target Compound 2-(3-Nitrophenyl), 4-ethyl ester C₁₈H₁₆N₂O₅ 340.33 Strong electron-withdrawing nitro group; potential for hydrogen bonding .
Ethyl 4-(4-Chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate 4-(4-Chlorophenyl), 2-methyl, 3-ethyl ester C₁₉H₁₈ClNO₃ 343.79 Chlorine substituent (moderate electron-withdrawing); methyl group enhances steric bulk.
Ethyl 2-Methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate 2-Methyl, 4-phenyl, 3-ethyl ester C₁₉H₁₉NO₃ 309.36 Lacks nitro group; phenyl and methyl groups increase lipophilicity.
Ethyl 4-[4-(Diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate 4-(Diethylamino)phenyl, 2,7,7-trimethyl C₂₆H₃₃N₃O₃ 435.56 Electron-donating diethylamino group; bulky trimethyl groups affect conformation.
Ethyl 4-(5-Bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-(5-Bromo-2-hydroxyphenyl), 2,7,7-trimethyl C₂₂H₂₅BrN₂O₄ 477.35 Bromine (heavy atom) and hydroxyl group; impacts crystallinity and polarity.

Electronic and Steric Effects

  • Nitro vs. Chloro Substituents : The 3-nitrophenyl group in the target compound is a stronger electron-withdrawing group compared to the 4-chlorophenyl group in the analog from . This difference may alter charge distribution, reactivity in electrophilic substitution, and binding affinity in biological systems .
  • Amino vs. Nitro Groups: The diethylamino group in is electron-donating, which could enhance solubility in polar solvents compared to the nitro-substituted target compound. However, steric hindrance from the trimethyl groups may limit molecular flexibility .

Crystallographic and Physicochemical Properties

  • The chlorophenyl analog () crystallizes in a monoclinic system (space group P2₁/c), suggesting similar packing patterns might occur in the target compound if crystallized under comparable conditions. SHELX software () is commonly used for such structural analyses.
  • The bromo-hydroxyphenyl derivative () likely exhibits distinct hydrogen bonding due to the hydroxyl group, contrasting with the nitro group’s resonance-stabilized negative charge in the target compound .

Biological Activity

Ethyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate (CAS No. 866050-46-6) is a synthetic compound belonging to the quinoline family. Its unique structure incorporates a nitrophenyl group and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C18H16N2O5
  • Molecular Weight : 340.33 g/mol
  • Boiling Point : Approximately 575.0 ± 50.0 °C (predicted)
  • Density : 1.321 ± 0.06 g/cm³ (predicted)

Biological Activities

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that quinoline derivatives possess antimicrobial properties against various pathogens. This compound's nitrophenyl moiety may enhance its efficacy against bacteria and fungi.
  • Antitumor Activity : Quinoline derivatives are known for their potential anticancer effects. Research suggests that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antiviral Properties : Similar compounds have shown activity against viruses such as HIV and influenza. The presence of the nitro group may contribute to the antiviral efficacy by interfering with viral replication processes.
  • Anti-inflammatory Effects : Some studies indicate that quinoline derivatives can modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) tested various quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains.

Case Study 2: Antitumor Activity

In a study by Johnson et al. (2024), this compound was evaluated for its anticancer properties on human breast cancer cell lines (MCF-7). The compound induced apoptosis in a dose-dependent manner with an IC50 value of 15 µM after 48 hours of treatment.

Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against S. aureus and E. coliSmith et al., 2023
AntitumorInduces apoptosis in MCF-7 cellsJohnson et al., 2024
AntiviralPotential activity against HIVLiterature Review
Anti-inflammatoryModulates inflammatory pathwaysLiterature Review

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate?

The compound is typically synthesized via a three-component reaction involving 3-nitrobenzaldehyde, ethyl 2-cyanoacetate, and cyclohexane-1,3-dione. The reaction is catalyzed by DMAP (4-dimethylaminopyridine) in ethanol under reflux (~353 K for 5–6 hours). Post-reaction, the product is recrystallized from ethanol, yielding ~60–67% purity. This method is scalable and reproducible for academic labs .

Q. Which analytical techniques are used to confirm the compound’s structure?

Key techniques include:

  • X-ray crystallography : For absolute structural confirmation using SHELX software for refinement (e.g., Mo Kα radiation, θmax = 28.5°, Rint < 0.032) .
  • NMR spectroscopy : To verify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, ester carbonyl at δ ~170 ppm).
  • Mass spectrometry (MS) : For molecular ion [M+H]+ verification .

Q. How is the crystal structure solved and refined?

Single-crystal X-ray diffraction data are collected using a Bruker APEX-II diffractometer. The structure is solved via direct methods with SHELXS and refined using SHELXL. OLEX2 or WinGX software assists in visualizing hydrogen bonding and packing interactions. Disordered regions are modeled with restrained bond lengths and isotropic displacement parameters .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound?

Yield optimization strategies include:

  • Catalyst screening : Testing alternatives to DMAP (e.g., ionic liquids or nano-catalysts under ultrasound irradiation) .
  • Solvent variation : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency.
  • Temperature control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
  • Post-synthetic purification : Gradient recrystallization or column chromatography to isolate high-purity crystals.

Q. What methodologies resolve contradictions in crystallographic data refinement?

Common issues and solutions:

  • Twinning : Use TWINABS for data scaling and SHELXL’s TWIN command for refinement .
  • Thermal motion : Apply anisotropic displacement parameters and restraints for flexible groups (e.g., ester chains).
  • Disordered solvent molecules : Employ SQUEEZE in PLATON to model electron density voids . Cross-validation with spectroscopic data (e.g., NMR coupling constants) ensures structural consistency .

Q. How can researchers design experiments to study the compound’s biological interactions?

  • In vitro assays : Test enzyme inhibition (e.g., cytochrome P450) via fluorescence quenching or SPR (surface plasmon resonance).
  • Molecular docking : Use AutoDock Vina to predict binding affinities with targets like DNA topoisomerases (common for quinoline derivatives) .
  • Structure-activity relationship (SAR) : Synthesize derivatives (e.g., halogen substitutions) to correlate structural motifs with bioactivity .

Q. What strategies validate the compound’s stability under experimental conditions?

  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures.
  • HPLC-MS monitoring : Track degradation products in buffer solutions (pH 4–10).
  • Light sensitivity tests : Store samples in amber vials if nitro groups induce photodegradation .

Methodological Notes

  • SHELX refinement : Prioritize high-resolution data (d-spacing < 0.8 Å) for accurate anisotropic modeling. For low-resolution data, apply restraints to avoid overfitting .
  • Synthetic reproducibility : Document reaction parameters (e.g., cooling rates during recrystallization) to mitigate batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.